molecular formula C15H16ClN3O B3254679 7-Ethoxyacridine-3,9-diamine hydrochloride CAS No. 24311-19-1

7-Ethoxyacridine-3,9-diamine hydrochloride

Cat. No.: B3254679
CAS No.: 24311-19-1
M. Wt: 289.76 g/mol
InChI Key: SYUWDSSYDVWBGD-UHFFFAOYSA-N
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Description

Historical Trajectories in Acridine (B1665455) Research and Derivatives

The journey of acridine research began in 1870 when Carl Gräbe and Heinrich Caro first isolated acridine from coal tar. wikipedia.orgptfarm.pl Initially, acridine derivatives were primarily recognized for their properties as dyes. wikipedia.orgrsc.org A significant turning point in the application of these compounds came in 1917, when the antimicrobial properties of acridine were discovered by Ehrlich and Benda. ptfarm.pl This discovery paved the way for their medicinal use.

During World War II, the scarcity of quinine (B1679958) led to the widespread use of the acridine-based antimalarial drug, mepacrine. ptfarm.plnih.gov However, the advent of penicillin and sulfonamides later superseded acridine-based therapies for bacterial infections. ptfarm.pl Despite this, the emergence of drug-resistant bacterial strains has renewed interest in acridines as potential therapeutic agents. ptfarm.pl Over the years, the synthesis of numerous acridine analogues has been a focus for organic and medicinal chemists, driven by the presence of the acridine nucleus in various natural sources. ptfarm.pl

Structural Features and Core Heterocyclic System of Acridine Frameworks

Acridine, with the chemical formula C₁₃H₉N, is a nitrogen-containing heterocyclic organic compound. wikipedia.orgnumberanalytics.com Its structure is related to anthracene, with one of the central carbon-hydrogen (CH) groups being replaced by a nitrogen atom. wikipedia.orgchemeurope.com This results in a planar, tricyclic ring system. numberanalytics.com The presence of the nitrogen atom in the central ring makes the acridine system electron-deficient, which influences its chemical reactivity. numberanalytics.com

The core acridine structure consists of three fused benzene-like rings. researchgate.net This planar geometry is a key factor in the biological activity of many acridine derivatives, as it allows them to intercalate between the base pairs of DNA. nih.govresearchgate.net Acridine itself is a colorless, crystalline solid that is sparingly soluble in water but more soluble in organic solvents. wikipedia.orgnih.gov It exhibits weak basicity, with a pKa of 5.1 in its ground state, similar to pyridine. wikipedia.org

Significance of Acridine Derivatives in Fundamental Chemical and Biological Research

Acridine derivatives have proven to be a versatile class of compounds with a wide array of applications in both chemical and biological research. Their unique chemical and physical properties have led to their use as dyes and pigments. rsc.org In the realm of biology and medicine, acridine derivatives have demonstrated a broad spectrum of activities, including anticancer, antiviral, antimicrobial, antimalarial, and anti-inflammatory properties. rsc.orgnih.gov

The mechanism behind many of these biological activities is attributed to the ability of the planar acridine ring system to interact with biological macromolecules. rsc.org A primary mode of action is DNA intercalation, where the acridine molecule inserts itself between the base pairs of the DNA double helix, disrupting cellular processes like replication. researchgate.net Furthermore, certain acridine derivatives have been shown to inhibit critical enzymes such as topoisomerases and telomerase, which are vital for cell function and are often targets in cancer therapy. nih.govresearchgate.net The ability of acridines to bind to DNA and RNA also makes them useful as fluorescent probes for visualizing nucleic acids in cell biology. chemeurope.com

Positioning of 7-Ethoxyacridine-3,9-diamine within Modern Acridine Scholarship

7-Ethoxyacridine-3,9-diamine, often known in its lactate (B86563) salt form as ethacridine (B1671378) lactate or Rivanol, is a notable member of the acridine family. cymitquimica.com While specific research on the hydrochloride salt is less extensive, the core molecule has been a subject of study. This compound is characterized by the presence of an ethoxy group at the 7th position and two amino groups at the 3rd and 9th positions of the acridine ring.

The introduction of these substituents significantly modifies the properties of the parent acridine molecule. The amino groups, in particular, are known to enhance the biological activity of acridines. The positioning of these functional groups is crucial for the molecule's interaction with biological targets. Modern research continues to explore the potential of substituted acridines like 7-Ethoxyacridine-3,9-diamine, investigating how modifications to the acridine core can lead to more potent and selective therapeutic agents. The study of such derivatives contributes to a deeper understanding of structure-activity relationships within the acridine class of compounds. researchgate.netnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-ethoxyacridine-3,9-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O.ClH/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13;/h3-8H,2,16H2,1H3,(H2,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUWDSSYDVWBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of 7 Ethoxyacridine 3,9 Diamine

Synthesis Pathways to the Acridine (B1665455) Core

The construction of the tricyclic acridine nucleus is the foundational step in synthesizing its various derivatives. Over the years, several classical methods have been developed, alongside more specific pathways tailored to produce particular substitution patterns.

The synthesis of the acridine skeleton has been a subject of chemical research for over a century, with several named reactions remaining cornerstones of heterocyclic chemistry. researchgate.net

One of the most prominent methods is the Bernthsen acridine synthesis . This reaction involves the condensation of a diarylamine with a carboxylic acid (or its anhydride) using zinc chloride as a catalyst at high temperatures, typically between 200-270 °C. wikipedia.orgwikipedia.org The use of formic acid as the carboxylic acid component yields the parent, unsubstituted acridine. wikipedia.org While effective, the reaction often requires harsh conditions and long reaction times, though the use of polyphosphoric acid can sometimes allow for lower temperatures at the cost of reduced yields. wikipedia.org The mechanism proceeds through the formation of an acyl chloride intermediate, which then acylates the diarylamine, followed by cyclization and aromatization to form the 9-substituted acridine. youtube.com

Another classical route is the Ullmann acridine synthesis , which is a general method for preparing acridine derivatives. scribd.com This pathway often involves the intramolecular cyclization of a 2-aminodiphenylamine (B160148) derivative. A related and foundational method is the Jourdan-Ullmann-Goldberg synthesis, which prepares the substituted diphenylamine (B1679370) precursors necessary for acridone (B373769) synthesis, which can then be reduced to acridines. drugfuture.com The Ullmann reaction, in its broader sense, refers to copper-catalyzed coupling reactions, which can be used to form the crucial C-N or C-C bonds needed to build the diphenylamine intermediate prior to cyclization. organic-chemistry.orgnih.gov

The Friedlander synthesis offers an alternative approach where a salt of anthranilic acid is treated with a ketone, such as cyclohexan-2-enone at 120°C, to produce a substituted acridine like 9-methylacridine. pharmaguideline.comptfarm.pl

These classical methods provide a versatile toolbox for accessing the fundamental acridine structure, which can then be further modified.

The synthesis of 7-Ethoxyacridine-3,9-diamine, also known as the free base of ethacridine (B1671378), typically involves a multi-step process starting from appropriately substituted benzene (B151609) rings. A key industrial method employs a phosphorus oxychloride (POCl₃)-mediated cyclization.

The synthesis begins with the preparation of the precursor, 2-(4-ethoxyphenylamino)-4-nitrobenzoic acid . This intermediate is then subjected to cyclization using POCl₃ in a polar aprotic solvent. The POCl₃ activates the carboxylic acid group, facilitating an intramolecular nucleophilic attack from the aniline (B41778) nitrogen to form the acridine core. This step is followed by a reduction of the nitro group to an amine. For instance, treatment with ethylene (B1197577) glycol and aqueous ammonia (B1221849) can be used to accomplish this reduction, yielding the target 6,9-diamino-2-ethoxyacridine (a common numbering variation for 7-ethoxyacridine-3,9-diamine). The final step to obtain the hydrochloride salt involves treating the diamine base with hydrochloric acid.

An alternative approach to related structures like proflavine (B1679165) (3,6-diaminoacridine) involves the modification of the exocyclic amine groups. rsc.org This highlights that the specific placement and nature of substituents are determined early in the synthetic sequence by the choice of starting materials.

Table 1: Key Reactions in Acridine Synthesis

Reaction Name Reactants Catalyst/Reagent Product Type Ref.
Bernthsen Synthesis Diarylamine, Carboxylic Acid Zinc Chloride 9-Substituted Acridine wikipedia.orgwikipedia.org
Ullmann Synthesis 2-Aminodiphenylamine derivative Acid (e.g., PPA) Acridone/Acridine scribd.comdrugfuture.com
Friedlander Synthesis Anthranilic acid salt, Ketone Heat Substituted Acridine pharmaguideline.comptfarm.pl

Derivatization Strategies of the 7-Ethoxyacridine-3,9-diamine Scaffold

Once the core structure is formed, derivatization of the exocyclic amino groups or the acridine ring itself is a common strategy to create analogues for structure-property relationship studies. rsc.orgmdpi.com These modifications can significantly alter the molecule's chemical and biological properties.

The electronic nature and steric bulk of substituents on the acridine ring play a crucial role in directing the course of chemical reactions. The acridine nucleus is electron-deficient, particularly at the 9-position, making it susceptible to nucleophilic attack. pharmaguideline.com

Electronic Effects: The presence of electron-donating groups, such as the amino and ethoxy groups in 7-ethoxyacridine-3,9-diamine, activates the ring towards electrophilic substitution. Conversely, electron-withdrawing groups can decrease the basicity of the ring nitrogen and the exocyclic amines, potentially affecting reaction rates. For instance, studies on related acridine carboxamides have shown that introducing electron-donating substituents at the C5 position enhances DNA binding affinity, which correlates with the acridine's basicity. acs.org Electron-withdrawing groups at the same position can render the acridine neutral at physiological pH. nih.gov These electronic modifications would similarly influence the reactivity of the scaffold in synthetic transformations.

Steric Effects: Bulky substituents can hinder the approach of reagents to nearby reactive sites. For example, in the synthesis of acridine-based corrosion inhibitors, steric effects from substituent groups were suggested to be responsible for lower than expected performance. nih.gov In derivatization reactions, such as the acylation or alkylation of the 3,9-diamino groups, the ethoxy group at position 7 might exert some steric influence, although it is relatively distant from the primary reaction sites at the amino functions. The most significant steric hindrance would likely be observed for reactions at positions 5, 6, or 8.

Modifying the 7-ethoxyacridine-3,9-diamine scaffold is essential for probing structure-activity relationships (SAR). A common approach is to modify the exocyclic amino groups.

For example, proflavine, a closely related diaminoacridine, has been derivatized to synthesize novel ureas and thioureas. mdpi.com In a typical sequence, the diaminoacridine is first converted to a diisothiocyanate. This intermediate can then react with various amines to produce a library of thiourea (B124793) derivatives. Subsequent reactions can convert these thioureas into the final urea (B33335) analogues. mdpi.com A similar strategy could be applied to 7-ethoxyacridine-3,9-diamine to explore how the ethoxy group modulates the biological activity of the resulting ureas.

Another strategy involves introducing functional groups that allow for further specific reactions, such as "click" chemistry. Proflavine has been modified with amido-azide substituents on its exocyclic amines. rsc.orgrsc.org These azide-functionalized derivatives can then undergo in-situ click reactions with alkyne-containing molecules, enabling the assembly of more complex structures directly on a biological target like DNA. rsc.org This highlights a powerful method for creating highly functionalized analogues from the basic diaminoacridine scaffold.

Table 2: Examples of Acridine Derivatization for SAR Studies

Parent Scaffold Derivatization Strategy Resulting Analogue Type Purpose of Study Ref.
Proflavine Reaction with isothiocyanates and amines Urea and Thiourea derivatives Anticancer activity mdpi.com
Proflavine Modification with amido-azide linkers "Clickable" diazide derivatives DNA-templated assembly rsc.orgrsc.org

Purification and Isolation Techniques in Academic Synthesis

The purification of acridine derivatives is a critical step to ensure the removal of starting materials, reagents, and side products, which is especially important for biological or materials science applications where purity is paramount. chemicalforums.com

Chromatography is the most widely used technique.

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of reactions. rsc.orgnih.gov It allows for a quick assessment of the consumption of starting materials and the formation of products.

Column Chromatography: For preparative scale purification, column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is common. rsc.org The choice of eluent (mobile phase) is crucial for effective separation. For acridine derivatives, which can be highly crystalline and sometimes have limited solubility, eluent systems such as toluene/acetone or toluene/ethyl acetate (B1210297) can be more effective than standard hexane/ethyl acetate mixtures. chemicalforums.com In some cases, dry loading the crude product onto an inert support like celite can prevent the compound from irreversibly sticking to the top of the column. chemicalforums.com

Recrystallization is a powerful method for purifying solid, crystalline compounds. libretexts.org The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the desired compound crystallizes out in a purer form, leaving impurities behind in the solvent. libretexts.org For acridine derivatives, which are often yellow crystalline solids, this method can be highly effective. wikipedia.orgnih.gov The choice of solvent is critical and may require experimentation with various options like ethanol (B145695) or solvent mixtures. nih.gov

Filtration techniques, such as vacuum filtration using a Buchner funnel, are employed to isolate the purified crystals after recrystallization or to separate a solid product from a reaction mixture. libretexts.org

The purity of the final compound is typically assessed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis. stlawu.edunih.gov

Structure Activity and Structure Property Relationship Sar/spr Studies of 7 Ethoxyacridine 3,9 Diamine Analogues

Systematic Structural Modifications and Their Impact on Molecular Interactions

The acridine (B1665455) nucleus is a privileged pharmacophore, and its biological profile is finely tuned by its substituents. nih.gov The intact acridine ring system is considered essential for the activity of many of its analogues. researchgate.net

The diamine groups at positions 3 and 9 are critical for molecular interactions, particularly with nucleic acids. The amino group at the C9 position, in particular, has been shown to significantly enhance DNA binding. For instance, placing an amino moiety at C9 can increase DNA binding affinity six-fold compared to its deaminated analog. nih.gov This enhanced affinity is linked to an increased entropy contribution upon the formation of the drug-DNA complex. nih.gov The basicity of these amino groups is also a key factor; weakly basic derivatives often exist as efficiently distributed monocations at physiological pH, which can influence their cytotoxicity and selective antitumor activity. nih.gov Furthermore, the presence and nature of amine-containing side chains can lead to unpredictable potency levels, though they may retain in vivo activity. nih.gov

The 7-ethoxy group also plays a significant role. Substitutions at the 7-position (along with the 2, 5, and 8 positions) are subject to bulk intolerance, where larger substituents can depress or abolish activity. researchgate.net However, modifications at this position can also be strategic. In studies of harmine, a related heterocyclic compound, modifications at the 7-position were explored for their effect on kinase inhibition. nih.govnih.gov While direct SAR studies on the 7-ethoxy group of this specific diamine are limited, it is understood that such a group influences the compound's lipophilicity and electronic properties, which in turn affect its distribution and interaction with target sites. For example, studies on other acridines show that while both 5- and 7-substituted compounds can intercalate effectively with DNA, their in vivo antitumor activity can differ significantly. nih.gov

Peripheral derivatization involves attaching larger chemical moieties to the acridine core, which can influence the molecule's conformational dynamics and its ability to interact with biological targets. researchgate.netamanote.com This strategy aims to explore additional binding pockets or enhance physical properties.

The conformation and stereospecificity of derivatives can be significantly influenced by peripheral groups. For example, the synthesis of acridine N-acylhydrazone derivatives leads to the formation of ZN-N and EN-N conformers, whose structures can be confirmed by NMR spectroscopy. nih.gov The conjugation of a nitrogen's lone pair with an adjacent π-orbital, such as in an acylated side chain, can increase its sp² hybridization and planarity. nih.gov This effect can create what is known as pseudoallylic strain, forcing a substituent on an adjacent ring into a specific orientation (e.g., axial), which can be crucial for fitting into a binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemmethod.comyoutube.com This approach allows for the prediction of the activity of new, unsynthesized analogues, thereby streamlining the drug discovery process. chemmethod.comresearchgate.net

For acridine derivatives, QSAR studies have successfully correlated physicochemical properties with biological responses. In one study of 4′-(9-acridinylamino)methanesulfonanilide analogues, a parabolic relationship was established between the lipophilic-hydrophilic balance (measured as ΔRm) and antileukemic activity. researchgate.net This indicates that there is an optimal lipophilicity for activity, beyond which efficacy decreases.

More advanced QSAR models for acridines have been developed using quantum chemical molecular descriptors. researchgate.net These models use parameters calculated from the molecule's electronic structure to predict activity. A study involving 20 bioactive acridines used descriptors to create several predictive models, with the most comprehensive one being a hepta-parametric equation that showed a high correlation (R² = 0.93) between the predicted and observed biological activities. researchgate.net Such models can guide the synthesis of more potent compounds by identifying the key structural features that drive activity. youtube.comresearchgate.net

Table 1: Example of a QSAR Model for Bioactive Acridines This table is based on data reported in a study on 20 bioactive acridines and serves as an illustrative example of a QSAR equation.

Model ParametersCorrelation Coefficient (R²)Key Finding
Hepta-parametric equation including descriptors for molecular volume, polarizability, HOMO-LUMO gap, and others.0.93Demonstrated a strong correlation, allowing for reliable prediction of biological activity based on calculated molecular descriptors. researchgate.net

Theoretical Descriptors and Their Correlation with Observed Binding Phenomena

Theoretical descriptors are numerical values derived from the computational analysis of a molecule's structure. They are fundamental to QSAR and provide insight into the underlying forces governing molecular interactions. researchgate.net

Key quantum chemical descriptors used in the study of acridines include:

Molecular volume and van der Waals volume: Describe the size and shape of the molecule, which are critical for steric fit with a target. researchgate.net

HOMO/LUMO energies and energy gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net

Polarizability and Refractivity: These descriptors relate to how the electron cloud of the molecule is distorted by an electric field, influencing dipole-dipole and induced-dipole interactions. researchgate.net

These descriptors correlate well with observed binding phenomena. For example, the ability of acridines to intercalate into DNA is driven by π-π stacking interactions, charge transfer, and dipole-induced dipole interactions, all of which can be modeled by these theoretical parameters. nih.gov

Molecular docking is another powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net Docking studies on acridine analogues have revealed high binding affinities for various protein targets, including tyrosine kinases. jppres.com The docking scores, measured in kcal/mol, provide an estimate of binding affinity, with more negative values indicating stronger binding. For instance, in one study, thiadiazolo-acridine derivatives showed docking scores as favorable as -8.6 kcal/mol. researchgate.net These studies also visualize specific interactions, such as hydrogen bonds between the ligand and amino acid residues in the active site, which stabilize the complex. jppres.comnih.gov

Table 2: Illustrative Docking Scores of Acridine Analogues Against Protein Targets This table compiles representative docking score data from various studies on acridine derivatives to illustrate typical binding affinities.

Acridine Analogue ClassProtein TargetReported Docking Score (kcal/mol)Key Interaction Type
Thiadiazolo-acridinesTopoisomerase I-8.6 researchgate.netNot specified
Amide-based acridinesVEGFR2-10.03 jppres.comHydrogen bonding jppres.com
Amide-based acridinesALK-8.36 jppres.comNot specified

Influence of Counter-Ions on Molecular Conformation and Interaction Profile

For ionizable drugs like 7-Ethoxyacridine-3,9-diamine hydrochloride, the counter-ion (in this case, chloride) is not merely an inert component but can actively influence the compound's solid-state properties, conformation, and interaction profile. researchgate.net Alkaloids and other basic compounds are often formulated as salts to improve properties like solubility and stability. wikipedia.org

Advanced Spectroscopic and Analytical Methodologies for Research Application

UV-Visible and Fluorescence Spectroscopy for Interaction Characterization

UV-Visible and fluorescence spectroscopy are powerful tools for investigating the interactions of 7-Ethoxyacridine-3,9-diamine hydrochloride with biomolecules, particularly nucleic acids. These techniques provide insights into binding modes, conformational changes, and the local environment of the molecule.

The interaction between small molecules and DNA can be monitored by changes in the UV-Visible absorption spectrum. When a molecule binds to DNA, shifts in the maximum absorption wavelength (λmax) and changes in the molar absorptivity can be observed. A decrease in absorbance is termed a hypochromic effect, while an increase is known as a hyperchromic effect.

Studies on acridine (B1665455) derivatives, a class of compounds to which 7-Ethoxyacridine-3,9-diamine belongs, have demonstrated that their interaction with calf thymus DNA (ctDNA) typically results in a hypochromic effect, accompanied by a red shift in the λmax. researchgate.net This phenomenon is often indicative of an intercalative binding mode, where the planar acridine ring inserts itself between the base pairs of the DNA double helix. The stacking interactions between the acridine chromophore and the DNA base pairs restrict the electronic transitions, leading to decreased absorbance.

For example, in a study of newly synthesized acridine derivatives, the addition of increasing concentrations of ctDNA to the compound solution led to a noticeable decrease in the intensity of the absorption bands. researchgate.net This hypochromic effect strongly suggests a close association with the DNA molecule. Although a specific study detailing these effects for this compound was not found, the behavior of similar acridine compounds provides a strong inferential basis for its interaction with nucleic acids.

Table 1: Spectroscopic Changes in Acridine Derivatives upon DNA Binding This table is representative of typical data obtained for acridine derivatives and illustrates the expected effects for this compound.

Acridine Derivative Initial λmax (nm) λmax with DNA (nm) Spectral Shift Effect on Absorbance
Derivative A 420 425 Red Shift Hypochromism

| Derivative B | 415 | 422 | Red Shift | Hypochromism |

Fluorescence Quenching and Energy Transfer Studies

7-Ethoxyacridine-3,9-diamine is a fluorescent molecule, and this property is highly sensitive to its environment. chemicalbook.com Changes in fluorescence intensity, a phenomenon known as fluorescence quenching, can provide valuable information about the binding of the molecule to a quencher, such as a nucleic acid or protein. Quenching can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET), where energy is transferred non-radiatively from an excited fluorophore (the donor) to a nearby acceptor molecule.

The fluorescence of acridine derivatives is often quenched upon binding to DNA. This can be studied through fluorescence titration experiments, where the fluorescence intensity of the acridine compound is measured as a function of increasing DNA concentration. The data from such experiments can be used to determine binding constants and to understand the stoichiometry of the interaction.

While specific fluorescence quenching studies for this compound with nucleic acids were not prominently found in the reviewed literature, the principles of fluorescence-based assays are well-established for studying such interactions. mdpi.comnih.gov For instance, competitive displacement assays using a known DNA intercalator like ethidium (B1194527) bromide (EB) can be employed. In such an assay, the addition of the test compound displaces EB from the DNA, leading to a decrease in the fluorescence of the DNA-EB complex, which can be used to infer the binding affinity of the test compound. researchgate.net

The inherent fluorescence of 7-Ethoxyacridine-3,9-diamine (Rivanol) allows for its use as a spectroscopic probe in cellular research. Fluorescence microscopy studies have utilized Rivanol to investigate its effects on cultured cells. For example, it has been used to study alterations in neuroglia cells, where its fluorescence allows for visualization of its uptake and localization within the cellular environment. wikipedia.org

As a fluorescent probe, it can be used to monitor changes in the cellular microenvironment, such as pH or ion concentration, although specific applications in this regard are not extensively documented. The ability of acridine derivatives to stain cellular components, particularly the nucleus due to their affinity for nucleic acids, makes them useful tools in cell biology for visualizing cellular structures and processes without the need for genetically encoded fluorescent proteins. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. chemicalbook.comnih.gov It provides detailed information about the chemical environment of individual atoms (chemical shifts), their connectivity through chemical bonds (scalar couplings), and their spatial proximity (Nuclear Overhauser Effect, NOE). Both ¹H and ¹³C NMR are routinely used to confirm the structure of synthesized compounds and to study their interactions with other molecules at an atomic level.

While a complete, assigned NMR spectrum for this compound was not available in the public domain, data for the closely related ethacridine (B1671378) lactate (B86563) (the lactate salt of the same acridine base) is available. The ¹³C NMR spectrum of 6,9-diamino-2-ethoxyacridine lactate provides key information about the carbon skeleton of the molecule. chemicalbook.com Commercial suppliers also indicate the availability of NMR data for this class of compounds. bldpharm.combldpharm.com

Table 2: Representative ¹³C NMR Spectral Data for the Acridine Core This data is for 6,9-Diamino-2-ethoxyacridine lactate and is illustrative for the hydrochloride salt.

Carbon Atom Chemical Shift (ppm)
Acridine Ring Carbons (Range of shifts expected in the aromatic region, typically 110-160 ppm)
Ethoxy Group -CH₂- (Expected around 60-70 ppm)

| Ethoxy Group -CH₃ | (Expected around 10-20 ppm) |

In research, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for a complete and unambiguous assignment of all proton and carbon signals of this compound. Furthermore, NMR titration studies, where the spectrum of the compound is monitored upon the addition of a binding partner like a DNA oligonucleotide, can reveal specific sites of interaction through changes in chemical shifts or line broadening of the signals.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and the conformation of the molecule. Moreover, it reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the physical properties of the solid material.

Despite a thorough search of crystallographic databases, a published single-crystal X-ray structure for this compound could not be located. The determination of the crystal structure would be a valuable contribution to the field, as it would provide a definitive solid-state conformation and a detailed map of the intermolecular interactions involving the acridine ring, the ethoxy group, the amino groups, and the hydrochloride counter-ion. Such information is fundamental for computational modeling studies, such as molecular docking, and for understanding the structure-property relationships of this compound. While X-ray powder diffraction data is available for other hydrochloride salts of pharmaceutical compounds, nih.govnih.gov specific data for the title compound is not.

Chromatographic Techniques for Compound Purity and Characterization in Research

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the analysis and purification of chemical compounds in a research setting. HPLC is widely used to assess the purity of a compound, to separate it from reaction byproducts or impurities, and for quantitative analysis.

For 7-Ethoxyacridine-3,9-diamine (Rivanol), HPLC methods have been developed for its determination in various matrices. A common approach involves reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A variety of HPLC conditions can be employed, with the choice of column, mobile phase composition, and detector being critical for achieving the desired separation and sensitivity. Commercial suppliers of 7-Ethoxyacridine-3,9-diamine often provide HPLC data to certify the purity of their products. bldpharm.com

Table 3: Example of HPLC Conditions for the Analysis of Rivanol This table presents a summary of typical parameters used in HPLC methods for the analysis of Rivanol and related compounds.

Parameter Condition
Column C18 (Reversed-Phase)
Mobile Phase A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol)
Detection UV-Vis at a specific wavelength (e.g., 270 nm) or Fluorescence
Flow Rate Typically 0.5 - 1.5 mL/min

| Temperature | Often controlled, e.g., 25-40 °C |

These chromatographic techniques are crucial for ensuring the quality and reproducibility of research conducted with this compound.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of acridine derivatives in various research contexts. The method's high resolution and sensitivity make it suitable for analyzing complex mixtures and determining the purity of synthesized compounds. For acridine compounds, reversed-phase HPLC (RP-HPLC) is frequently employed, utilizing a nonpolar stationary phase and a polar mobile phase.

The selection of the mobile phase is critical for achieving optimal separation of acridine derivatives. A common approach involves a gradient elution using acetonitrile mixed with an aqueous buffer, such as trifluoroacetic acid (TFA), which acts as an ion-pairing agent to improve peak shape and retention of the amine-containing analytes. researchgate.net For instance, a gradient of 15-45% acetonitrile in 0.1% TFA has been successfully used to separate acridine acid from its more hydrophobic ester derivative, demonstrating the method's ability to resolve compounds with subtle structural differences. researchgate.net In other applications, an isocratic mobile phase of 85% acetonitrile and 15% water has been used for the determination of acridine derivatives in food samples, coupled with fluorescence detection (FLD) for enhanced sensitivity. nih.gov The retention time of acridine derivatives is influenced by their hydrophobicity; for example, the conversion of an acid moiety to an ester results in a longer retention time. researchgate.net

Commercial samples of acridine derivatives, such as Acridine Orange, have been analyzed using a mobile phase consisting of acetonitrile, de-ionized water, and pentane (B18724) sulfonic acid (90:10:2.5), which provided baseline separation of components within 15 minutes. nih.gov The purity of these compounds is often specified by HPLC, with research-grade acridines typically having a purity of ≥97.0% or ≥98%. sigmaaldrich.comsigmaaldrich.com

Table 1: Example HPLC Conditions for Acridine Derivative Analysis

ParameterCondition 1Condition 2Condition 3
Mode Reversed-Phase (RP-HPLC)Reversed-Phase (RP-HPLC)Reversed-Phase (RP-HPLC)
Mobile Phase Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) in Water85% Acetonitrile / 15% Water90% Acetonitrile / 10% Water / 2.5% Pentane Sulfonic Acid
Elution Gradient (15-45% Acetonitrile)IsocraticIsocratic
Detector UV-Vis or Fluorescence (FLD)Fluorescence (FLD)UV-Vis
Application Separation of acridine acid and ester. researchgate.netDetermination of azaarenes in meat samples. nih.govAnalysis of commercial Acridine Orange samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and reliable technique for the analysis of drug degradation products due to its high selectivity and the definitive structural identification provided by mass spectrometry. researchgate.net While volatile and thermally stable compounds can be analyzed directly, many complex heterocyclic molecules, including potential degradation products of this compound, may require derivatization to increase their volatility for GC analysis. nih.gov A common strategy involves converting polar functional groups, such as hydroxyl or amine groups, into more volatile silyl (B83357) derivatives. nih.gov

In a typical workflow for analyzing degradation products, a sample would first undergo forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, light). The resulting mixture is then extracted and derivatized if necessary. The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. nih.gov This allows for the structural elucidation of unknown degradation products. nih.gov

For trace-level analysis of impurities or degradation products that are not amenable to GC, LC-MS is often used as a complementary technique. chromatographyonline.com However, for volatile degradation products, headspace GC-MS or dynamic headspace analysis can be employed to increase sensitivity by concentrating the volatile analytes from the sample matrix before injection. chromatographyonline.com

Table 2: General GC-MS Parameters for Analysis of Heterocyclic Compound Degradation

ParameterTypical SettingPurpose
Injection Mode Split/SplitlessAccommodates a wide range of analyte concentrations.
Derivatization Agent N-methyl-N-(trimethylsilyl)-trifluoracetamide (MSTFA)Increases volatility of polar analytes for GC analysis. nih.gov
Column DB-VRX or similar (e.g., 20 m x 0.18 mm i.d. x 1 µm)Stationary phase chosen for separation of semi-volatile organic compounds. chromatographyonline.com
Carrier Gas HeliumInert gas to carry analytes through the column.
Oven Program Temperature Gradient (e.g., 50°C to 300°C)Separates compounds based on their differing boiling points.
Ionization Mode Electron Ionization (EI)Standard, robust ionization method that produces reproducible fragmentation patterns. nih.gov
Detector Mass Spectrometer (Quadrupole or Ion Trap)Scans a mass range to detect and identify eluted compounds and their fragments.

Electrochemistry and Redox Behavior in Research Environments

The electrochemical properties and redox behavior of acridine derivatives are of significant research interest, as these characteristics can be linked to their mechanism of action in biological systems and their application in materials science. bohrium.com The acridine nucleus is electroactive, and its redox behavior can be modulated by the nature and position of substituents on the ring system. bohrium.comnih.gov

Electrochemical studies of acridine derivatives are commonly performed using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). bohrium.com These methods provide insights into the redox potentials and the reversibility of electron transfer processes. Research on 9-anilinoacridines, which share the core acridine structure, shows that these molecules can undergo a two-electron oxidation to form quinone diimines. nih.gov The ease of this oxidation, measured by the redox potential (E1/2), is strongly influenced by the electronic properties of substituents on the aniline (B41778) ring, with electron-donating groups facilitating the oxidation. nih.gov Conversely, substituents on the acridine ring itself have been found to have a minimal effect on the redox potential of the aniline portion, suggesting limited electronic communication between the two ring systems in that class of compounds. nih.gov

More broadly for acridine derivatives, redox processes can occur at two electroactive regions: the nitrogen atom (N10) of the acridine ring and substituents on the side chains. bohrium.com Studies on 9-acridinyl amino acid derivatives revealed diffusion-controlled oxidation and reduction processes. bohrium.com The oxidation mechanism can involve the formation of a monomeric radical cation that may subsequently dimerize. bohrium.com The presence of a secondary amine in a side-chain substituent introduces another site for oxidation, typically through the loss of a single electron to form a radical cation. bohrium.com The specific structure of these side-chain substituents can create differences in oxidation affinity among closely related derivatives. bohrium.com

Table 3: Factors Influencing the Redox Behavior of Acridine Derivatives

FactorObservationImplicationReference
Substituent Electronic Properties Electron-donating groups on anilino ring facilitate oxidation (lower E1/2).The ease of oxidation can be tuned by chemical modification. nih.gov
Substituent Position Substituents on the acridine ring have little effect on the redox potential of the attached anilino ring.Suggests electronic effects are not readily transmitted through the 9-position linkage in 9-anilinoacridines. nih.gov
pH of Medium The pH of the environment can affect the redox mechanism.The electrochemical behavior can change under different physiological or experimental conditions. bohrium.com
Side-Chain Structure Structural variations in side-chain substituents lead to different oxidation affinities.Provides a strategy for fine-tuning the redox properties of new derivatives. bohrium.com

Computational and Theoretical Studies of 7 Ethoxyacridine 3,9 Diamine

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between a small molecule and its biological targets. In the context of acridine (B1665455) derivatives, which are well-known DNA intercalators, MD simulations are crucial for understanding the stability and dynamics of the resulting complex. While specific MD studies solely focused on 7-Ethoxyacridine-3,9-diamine are not extensively documented in publicly available literature, the principles can be inferred from simulations of structurally similar acridine compounds interacting with DNA.

These simulations typically model the behavior of the acridine derivative and a segment of a DNA double helix in a simulated aqueous environment over time. Key findings from such studies on related acridine compounds often reveal:

Intercalation Dynamics: The process of the planar acridine ring inserting itself between the base pairs of the DNA.

Binding Stability: The longevity and strength of the interaction, often quantified by calculating the binding free energy.

Conformational Changes: The structural adjustments in both the DNA and the acridine molecule upon binding. For instance, the DNA helix may unwind slightly to accommodate the intercalator.

Role of Solvent: The influence of water molecules and ions on the stability of the complex.

MD simulations of polyamine-DNA complexes have also provided insights into the dynamic nature of these interactions, showing that cations often form short-lived contacts with the electronegative sites of DNA, primarily the phosphate (B84403) groups. Given the diamine nature of 7-Ethoxyacridine-3,9-diamine, similar dynamic interactions with the phosphate backbone of DNA can be anticipated.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions. For 7-Ethoxyacridine-3,9-diamine, these calculations can predict a range of important parameters. Methods like Hartree-Fock (HF) and post-HF methods can be employed to determine:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and its ability to participate in electronic transitions.

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-deficient regions of the molecule, providing clues about potential sites for electrophilic and nucleophilic attack.

Partial Atomic Charges: Calculating the partial charges on each atom helps in understanding the electrostatic interactions the molecule can form, which is crucial for its binding to biological targets.

These calculations are foundational for more advanced computational studies and provide a static, gas-phase picture of the molecule's electronic landscape.

Density Functional Theory (DFT) for Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a popular and powerful tool for predicting the spectroscopic properties of molecules with a good balance of accuracy and computational cost. For 7-Ethoxyacridine-3,9-diamine, DFT calculations can be used to predict various spectra, which can then be compared with experimental data for validation.

Spectroscopic PropertyPredicted Information
Infrared (IR) Spectroscopy Vibrational frequencies and intensities, allowing for the assignment of characteristic peaks to specific functional groups.
UV-Visible Spectroscopy Electronic transition energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical shifts (¹H and ¹³C), providing detailed information about the chemical environment of each atom in the molecule.

DFT calculations have been successfully used to investigate the binding model of other acridine derivatives by analyzing changes in the ¹H-NMR spectra upon interaction with ions. This demonstrates the utility of DFT in corroborating experimental findings and providing a deeper understanding of molecular interactions.

Pharmacophore Modeling for Ligand-Target Recognition in Research

Pharmacophore modeling is a powerful computational approach used in drug discovery and design to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. A pharmacophore model represents the 3D arrangement of these features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

For acridine derivatives, pharmacophore modeling can be used to:

Identify Potential Biological Targets: By screening the pharmacophore model against databases of known protein structures.

Guide the Design of New Analogs: By providing a template of the key features required for biological activity.

Understand Structure-Activity Relationships (SAR): By comparing the pharmacophore models of active and inactive compounds.

A study on 2-ethoxy-6,9-disubstituted acridines, close analogs of 7-Ethoxyacridine-3,9-diamine, successfully utilized pharmacophore modeling and molecular docking to design and synthesize novel inhibitors of dipeptidyl peptidase-IV (DPP-IV). This highlights the potential of pharmacophore modeling in identifying the key interaction points for this class of compounds.

Pharmacophore FeatureDescription
Hydrogen Bond Acceptor (HBA) An atom or group that can accept a hydrogen bond.
Hydrogen Bond Donor (HBD) An atom or group that can donate a hydrogen bond.
Aromatic Ring (AR) A planar, cyclic, conjugated system.
Hydrophobic Group (HY) A nonpolar group that avoids interaction with water.
Positive Ionizable (PI) A group that can carry a positive charge.

Computational Approaches to Design Novel Acridine Analogues for Research Tools

The acridine scaffold is a versatile platform for the design of new molecules with specific biological activities. Computational methods play a pivotal role in the rational design of novel acridine analogues for use as research tools, such as fluorescent probes or specific enzyme inhibitors.

Structure-based design, which relies on the 3D structure of the target protein, is a common approach. This involves:

Target Identification: Identifying a biological macromolecule of interest.

Binding Site Analysis: Characterizing the size, shape, and chemical properties of the binding pocket.

In Silico Screening: Virtually screening libraries of acridine derivatives to identify compounds that are predicted to bind with high affinity.

Lead Optimization: Modifying the most promising candidates to improve their binding affinity, selectivity, and other properties.

For example, computational studies have been instrumental in the design of 3,9-disubstituted acridines as potent inhibitors of topoisomerase I. Molecular docking studies, in particular, help in visualizing the binding mode of the designed compounds and in understanding the key interactions with the enzyme's active site. The synthesis and biological evaluation of these computationally designed compounds often validate the in silico predictions.

Emerging Research Directions and Future Perspectives for 7 Ethoxyacridine 3,9 Diamine

Exploration of Interactions with Novel Biomolecular Targets in Research

Beyond its established role as a DNA intercalating agent, a characteristic of many acridine (B1665455) derivatives, recent research has identified more specific and novel biomolecular targets for 7-Ethoxyacridine-3,9-diamine. nih.govnih.govnih.gov A significant emerging area of study is its effect on cellular signaling pathways related to cancer. Specifically, 7-Ethoxyacridine-3,9-diamine is being used in biological studies to induce cancer regression through a regeneration-like response. chemistryviews.orgcookechem.com This is achieved by activating the expression and/or function of the transcriptional regulators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), key components of the Hippo signaling pathway. chemistryviews.orgcookechem.com

While many drugs are known to inhibit enzymes like diamine oxidase (DAO), a key enzyme in the catabolism of biogenic amines, specific research into the inhibitory action of 7-Ethoxyacridine-3,9-diamine on this or other novel enzyme targets remains a prospective area for future investigation. researchgate.net The unique planar structure of the acridine core suggests that its derivatives could be tailored to interact with a variety of biological molecules, making the search for new targets a promising research direction. nih.govrsc.org

Development of 7-Ethoxyacridine-3,9-diamine as a Chemical Probe for Cellular Processes

The development of fluorescent molecules as probes for bioimaging and sensing of cellular processes is a major field of research. nih.govtaylorfrancis.com Acridine derivatives are well-suited for these applications due to their inherent fluorescence and ability to interact with biomolecules. nih.govtaylorfrancis.commostwiedzy.pl These probes can be used for fluorescence imaging and diagnosis, including detecting specific ions, DNA, RNA, and even cancerous cells. taylorfrancis.comresearchgate.net While the broader class of acridines is recognized for its potential in creating such chemical probes, dedicated research focusing specifically on the development and application of 7-Ethoxyacridine-3,9-diamine for tracking or sensing specific cellular processes is not yet prominent in the published literature. Future studies could explore its utility in live-cell imaging or as a selective sensor, leveraging the foundational knowledge from other acridine-based probes. taylorfrancis.com

Advanced Material Science Applications (non-biological, or as research tools)

The application of acridine derivatives extends into material science, where they have been explored for use in organic semiconductor materials, industrial dyes, and electroluminescent materials. sioc-journal.cn Their rigid, planar structure and photophysical properties are advantageous for these applications. nih.gov However, research into the specific use of 7-Ethoxyacridine-3,9-diamine for creating advanced non-biological materials or as a specialized research tool in this domain is a nascent field. Potential future applications could involve its use as a component in conductive polymers or specialized coatings, though this remains a speculative area awaiting dedicated research.

As a derivative of acridine, 7-Ethoxyacridine-3,9-diamine is an aromatic organic compound that forms orange-yellow crystals and possesses fluorescent properties. wikipedia.org Its identity as a dye makes its photophysical properties a subject of research interest. researchgate.netacs.org Spectrophotometric analysis has determined key data points for the compound in aqueous solutions. nih.govresearchgate.net

A study established its maximum absorption wavelength (λmax) and molar absorptivity, which are fundamental parameters in photophysical studies. nih.govresearchgate.net The investigation of photophysical behaviors, such as fluorescence quantum yield and triplet state formation, has been conducted on other acridine dyes, revealing dependencies on solvent and oxygen concentration. researchgate.net While detailed studies on the fluorescence lifetime and quantum yield specifically for 7-Ethoxyacridine-3,9-diamine are not extensively documented, the existing spectrophotometric data provides a foundation for such future research. nih.govresearchgate.net

Interactive Data Table: Spectrophotometric Properties of 7-Ethoxyacridine-3,9-diamine

ParameterValueConditionsSource
Maximum Absorption (λmax)271 nmDouble Distilled Water nih.govresearchgate.net
Molar Absorptivity (ε)59.781 × 10³ L·mol⁻¹·cm⁻¹Double Distilled Water nih.govresearchgate.net
Linearity Range2–12 µg/mLDouble Distilled Water nih.govresearchgate.net
Correlation Coefficient (R²)0.998Double Distilled Water nih.govresearchgate.net

The integration of organic molecules with nanomaterials to create advanced sensors is a rapidly growing field. mdpi.compurdue.edumdpi.com Nanomaterials such as silver nanoparticles, carbon nanotubes, and quantum dots are often used to enhance the sensitivity and selectivity of biosensors for targets like DNA. mdpi.comresearchgate.net Acridine derivatives, known for their ability to intercalate with DNA, are attractive candidates for such applications. nih.govnih.gov For instance, research has shown that acridine-based silver nanoparticles can act as efficient nanosensors for detecting heavy metals like mercury. researchgate.net However, the specific incorporation of 7-Ethoxyacridine-3,9-diamine into nanomaterials for sensing applications, such as DNA detection, has not been a significant focus of published research to date. This remains a potential area for future innovation, combining the DNA-interacting properties of the acridine core with the signal enhancement capabilities of nanomaterials.

Innovation in Green Synthesis Approaches for Acridine Derivatives

Traditional synthesis methods for acridine compounds often involve multiple steps, harsh conditions, and the use of hazardous solvents. chemistryviews.orgnih.gov In line with the principles of green chemistry, significant research efforts are being directed towards developing more efficient and environmentally friendly synthesis protocols for acridine derivatives. rsc.orgsioc-journal.cn

Recent innovations include:

One-Pot Synthesis: Modular, one-pot approaches are being developed that simplify the process, reduce waste, and avoid the need for anaerobic or moisture-free conditions. chemistryviews.org One such method involves the photo-excitation of o-alkyl nitroarenes combined with a copper-mediated cascade annulation to form the acridine core. chemistryviews.org

Microwave and Ultrasound-Assisted Synthesis: The use of microwave and ultrasound waves can dramatically reduce reaction times and increase yields compared to traditional heating methods. sioc-journal.cnnih.govnih.gov

Eco-Friendly Catalysts: Researchers are replacing hazardous catalysts with greener alternatives. Examples include using natural clays like montmorillonite K10, sulfuric acid in water, and novel core-shell magnetic nanoparticles that can be easily recovered and recycled. rsc.orgnih.gov

Solvent-Free Conditions: Conducting reactions without a solvent, or using water as a green solvent, minimizes the use of volatile organic compounds. rsc.orgnih.gov

Interactive Data Table: Green Synthesis Strategies for Acridine Derivatives

MethodKey FeaturesCatalyst/ConditionsSource
One-Pot Photo/Copper SynergyModular assembly, simplifies synthesisPhoto-excitation + Copper-promoted cascade chemistryviews.org
Microwave/Ultrasound-AssistedReduced reaction times, high efficiencyMicrowave/Ultrasound waves nih.govnih.gov
Magnetic Nanoparticle CatalysisEnvironmentally friendly, recyclable catalystCore-shell magnetic nanoparticles nih.gov
Green Catalyst & SolventUse of water as solvent, simple catalystSulfuric acid in water rsc.org

Mechanistic Insights into Environmental Degradation of Acridine Dyes in Research

The widespread use of dyes in various industries raises environmental concerns, necessitating research into their degradation. neptjournal.com Acridine dyes, due to their aromatic structure, can be resistant to conventional wastewater treatment. nih.gov Advanced oxidation processes (AOPs), particularly photocatalysis using semiconductor nanoparticles like titanium dioxide (TiO₂) and zinc oxide (ZnO), are effective methods for degrading these compounds. neptjournal.comuni-pannon.hunih.govnih.gov

The fundamental mechanism of photocatalysis involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), when the photocatalyst is irradiated with light of sufficient energy. neptjournal.comuni-pannon.hu These ROS attack the dye molecule, breaking it down into simpler, less harmful substances like CO₂, water, and mineral salts. neptjournal.com

Research on the degradation of Acridine Orange, a closely related dye, has provided specific mechanistic insights that are likely relevant to 7-Ethoxyacridine-3,9-diamine. Studies have shown that degradation can proceed through N-de-methylation, where methyl groups attached to the nitrogen atoms are sequentially removed. mdpi.com The rate and efficiency of degradation are influenced by several factors, including the type of photocatalyst (e.g., anatase vs. rutile TiO₂), catalyst dosage, pH of the solution, and the presence of other substances in the water. neptjournal.comnih.govnih.gov

Q & A

Q. How should researchers address discrepancies in reported solubility data?

  • Methodological Answer :
  • Re-evaluate solubility using standardized protocols (e.g., shake-flask method at 25°C) in pH-buffered solutions. Compare results with literature values while accounting for polymorphic forms or hydrate formation (e.g., monohydrate vs. anhydrous) .
  • Use differential scanning calorimetry (DSC) to identify phase transitions that may explain solubility variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.